2,4-Diiodobromobenzene
Overview
Description
2,4-Diiodobromobenzene is an organic compound with the molecular formula C6H3BrI2 It is a derivative of benzene, where two iodine atoms and one bromine atom are substituted at the 2, 4, and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diiodobromobenzene can be synthesized through a multi-step process starting from bromobenzene. One common method involves the iodination of bromobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory synthesis. The process must be carefully controlled to achieve high yields and purity, often requiring advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodobromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms, which are good leaving groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products
Substitution Reactions: The major products are substituted benzene derivatives where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
2,4-Diiodobromobenzene has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may serve as potential drug candidates or biochemical probes.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-diiodobromobenzene primarily involves its reactivity in substitution and coupling reactions. The halogen atoms on the benzene ring make it susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of biaryl products .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromobenzene: Similar in structure but contains two bromine atoms instead of iodine.
2,4-Diiodobenzene: Contains two iodine atoms but lacks the bromine atom.
2,4-Dichlorobromobenzene: Contains chlorine atoms instead of iodine.
Uniqueness
2,4-Diiodobromobenzene is unique due to the presence of both iodine and bromine atoms, which impart distinct reactivity and electronic properties. The combination of these halogens allows for versatile synthetic applications, particularly in cross-coupling reactions where the different halogens can be selectively activated .
Properties
IUPAC Name |
1-bromo-2,4-diiodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGEFXBMWDDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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